molecular formula C20H16FN3O2 B7535256 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No.: B7535256
M. Wt: 349.4 g/mol
InChI Key: XKOLBNQOHICWOY-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide is a complex organic compound featuring an indole moiety and an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: Biologically, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it useful in drug discovery and development.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound can be used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]nicotinamide

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

  • 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide

Uniqueness: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide stands out due to its unique combination of the fluoro group and the isoquinoline ring system. This structural feature imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-20(26)18-9-12-3-1-2-4-15(12)19(25)24-18/h1-6,9-11,23H,7-8H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLBNQOHICWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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